molecular formula C4H11ClN2O2S B3375719 1lambda6,4,5-Thiadiazepane-1,1-dione hydrochloride CAS No. 1135051-02-3

1lambda6,4,5-Thiadiazepane-1,1-dione hydrochloride

Cat. No.: B3375719
CAS No.: 1135051-02-3
M. Wt: 186.66 g/mol
InChI Key: UUBHITWTNYMJEE-UHFFFAOYSA-N
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Description

1lambda6,4,5-Thiadiazepane-1,1-dione hydrochloride is a chemical compound with the molecular formula C4H10N2O2S·HCl and a molecular weight of 186.66 g/mol. It is a derivative of thiadiazepane, featuring a sulfur atom and a dione group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1lambda6,4,5-Thiadiazepane-1,1-dione hydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate thiadiazepane precursors under acidic conditions. The reaction typically requires a strong acid catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1lambda6,4,5-Thiadiazepane-1,1-dione hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

1lambda6,4,5-Thiadiazepane-1,1-dione hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a tool in biological studies to understand cellular processes and molecular interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1lambda6,4,5-thiadiazepane-1,1-dione hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

1lambda6,4,5-Thiadiazepane-1,1-dione hydrochloride can be compared with other similar compounds, such as 5-methyl-1lambda6,2,5-thiadiazepane-1,1-dione hydrochloride and 5-phenyl-1lambda6,4-thiazepane-1,1-dione hydrochloride

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Properties

IUPAC Name

1,4,5-thiadiazepane 1,1-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S.ClH/c7-9(8)3-1-5-6-2-4-9;/h5-6H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBHITWTNYMJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCNN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1lambda6,4,5-Thiadiazepane-1,1-dione hydrochloride
Reactant of Route 2
1lambda6,4,5-Thiadiazepane-1,1-dione hydrochloride
Reactant of Route 3
1lambda6,4,5-Thiadiazepane-1,1-dione hydrochloride
Reactant of Route 4
1lambda6,4,5-Thiadiazepane-1,1-dione hydrochloride
Reactant of Route 5
1lambda6,4,5-Thiadiazepane-1,1-dione hydrochloride
Reactant of Route 6
1lambda6,4,5-Thiadiazepane-1,1-dione hydrochloride

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